[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No.: 871544-82-0
Cat. No.: VC7238731
Molecular Formula: C19H24N2O3
Molecular Weight: 328.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871544-82-0 |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.412 |
| IUPAC Name | [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C19H24N2O3/c1-13(2)19(3,12-20)21-17(22)11-24-18(23)16-9-8-14-6-4-5-7-15(14)10-16/h8-10,13H,4-7,11H2,1-3H3,(H,21,22) |
| Standard InChI Key | MCKOIJYTNSLALW-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(CCCC2)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate, reflects its bifunctional design. The tetrahydronaphthalene moiety provides a rigid, aromatic framework, while the (1-cyano-1,2-dimethylpropyl)carbamoyl group introduces steric bulk and polar functionality. The SMILES notation (CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(CCCC2)C=C1) further clarifies the connectivity, highlighting the ester linkage between the carboxylate and carbamoyl groups.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.412 g/mol |
| CAS Number | 871544-82-0 |
| Standard InChIKey | MCKOIJYTNSLALW-UHFFFAOYSA-N |
The absence of solubility data in public domains limits formulation studies, though the ester and carbamate groups suggest moderate polarity.
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While explicit protocols for this compound are unavailable, analogous molecules are synthesized via multi-step sequences involving:
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Esterification: Coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a chloromethylating agent to form the methyl ester.
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Carbamoylation: Introducing the (1-cyano-1,2-dimethylpropyl)carbamoyl group via nucleophilic acyl substitution, potentially using triphosgene or carbonyldiimidazole (CDI) as activating agents .
Reaction conditions likely require anhydrous environments and catalysts like DMAP or pyridine to mitigate side reactions . For example, Patent EP3409658B9 details similar tetrahydronaphthalene derivatives synthesized under nitrogen atmospheres at 0–5°C .
Challenges in Synthesis
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Steric Hindrance: The bulky tert-butyl-like cyano group may slow carbamoylation kinetics, necessitating extended reaction times.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures would separate the product from unreacted intermediates .
Analytical Characterization
Spectroscopic Profiling
1H-NMR: Key signals include:
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δ 4.28 ppm: Methine protons adjacent to the carbamate oxygen .
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δ 6.5–7.5 ppm: Aromatic protons from the tetrahydronaphthalene ring .
Mass Spectrometry: A molecular ion peak at m/z 328.412 confirms the molecular weight, with fragmentation patterns revealing loss of the cyano group (–27 Da) and carboxylate moiety (–44 Da).
Comparative Spectral Data
| Technique | Key Peaks/Features | Reference Compound Similarity |
|---|---|---|
| HPLC | Retention time ~0.92 minutes | Patent EP3409658B9 |
| IR | C≡N stretch ~2240 cm⁻¹ | Phthalimide derivatives |
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic potential.
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Synthetic Scalability: Current methods lack yield optimization; flow chemistry could improve efficiency .
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Material Testing: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are needed to quantify polymer stabilization effects.
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